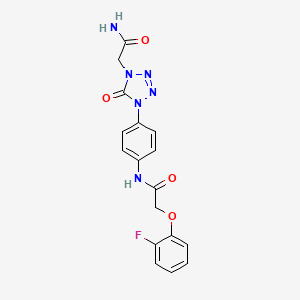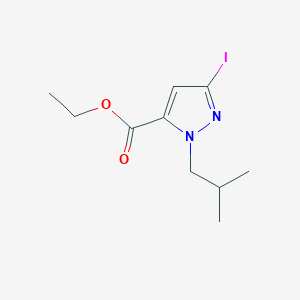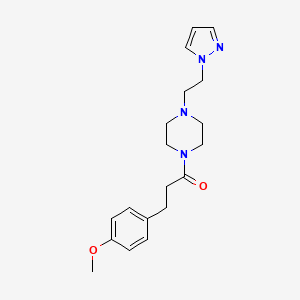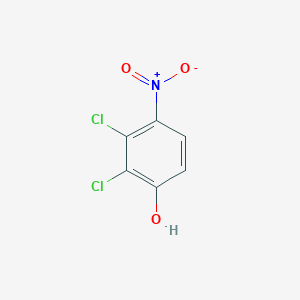![molecular formula C24H23N5O3S B2484765 2-(2-((1-(2,4-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)乙酰胺基)苯甲酸乙酯 CAS No. 893927-30-5](/img/structure/B2484765.png)
2-(2-((1-(2,4-二甲基苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)乙酰胺基)苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound notable for its diverse applications in scientific research, particularly in fields like chemistry, biology, and medicine. Its unique structure, combining a benzoate ester with a pyrazolopyrimidine moiety, offers various pathways for reactivity and potential biological activity.
科学研究应用
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is utilized in numerous research areas:
Chemistry: : As a reagent for studying reaction mechanisms and as a starting material for synthesizing more complex molecules.
Biology: : Potential as a molecular probe due to its unique structure, which can interact with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, particularly in modulating enzymatic activity or as a scaffold for drug design.
Industry: : Possible applications in the development of new materials with specific desired properties.
作用机制
Target of Action
It is known that pyrazolo[3,4-d]pyrimidin derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
It can be inferred that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function, potentially influencing processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available or easily synthesized intermediates such as 2,4-dimethylphenylhydrazine, 4-chloropyrimidine, and ethyl 2-bromoacetate.
Formation of Pyrazolopyrimidine: : This involves the reaction of 2,4-dimethylphenylhydrazine with 4-chloropyrimidine under basic conditions to form the pyrazolopyrimidine scaffold.
Thioether Formation: : The pyrazolopyrimidine intermediate is then reacted with thiourea to introduce the thioether group.
Amide Bond Formation: : Finally, this intermediate undergoes an amide coupling reaction with ethyl 2-bromoacetate, facilitated by a coupling reagent like EDCI or HATU, to yield the desired product.
Industrial Production Methods
While specific industrial methods may vary, scaling up this synthesis typically involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency.
化学反应分析
Types of Reactions
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo several types of reactions:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The compound can be reduced at various points, depending on the desired modification of functional groups.
Substitution: : Nucleophilic substitution can occur at the aromatic sites or at the ester moiety under strong basic or acidic conditions.
Common Reagents and Conditions
Oxidation: : m-CPBA for thioether oxidation.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
The major products depend on the reaction type but can include oxidized derivatives (sulfoxides, sulfones), reduced forms, and various substitution products.
相似化合物的比较
Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate stands out due to its unique combination of functional groups. Similar compounds may include:
Pyrazolopyrimidine Derivatives: : Known for biological activity and used in drug discovery.
Benzoate Esters: : Commonly used in medicinal chemistry for modifying pharmacokinetic properties.
Thioether-Containing Compounds: : Often explored for their redox properties and potential as enzyme inhibitors.
属性
IUPAC Name |
ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-7-5-6-8-19(17)28-21(30)13-33-23-18-12-27-29(22(18)25-14-26-23)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSSWVMYKHMRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2484684.png)
![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)


![N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)




![N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2484705.png)
